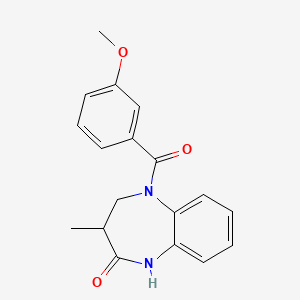

5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

This compound belongs to the 1,5-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene ring. The core structure includes two nitrogen atoms and a carbonyl group at the 2-position. The target molecule is distinguished by a 3-methoxybenzoyl substituent at the 5-position and a methyl group at the 3-position. These substituents influence electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

5-(3-methoxybenzoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-11-20(16-9-4-3-8-15(16)19-17(12)21)18(22)13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDJBYGRAZNZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the key intermediate, which is then subjected to various reactions to form the final product. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as m-chloroperoxybenzoic acid, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Properties

Research indicates that benzodiazepine derivatives can exhibit antidepressant-like effects. The structural modifications in 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may enhance its interaction with neurotransmitter systems involved in mood regulation. Studies have demonstrated that similar compounds can modulate serotonin and norepinephrine levels, suggesting a potential for treating depression .

2. Anxiolytic Effects

Benzodiazepines are well-known for their anxiolytic properties. The specific structure of 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may influence its affinity for GABA receptors, leading to enhanced anxiolytic activity. Preliminary studies have shown promising results in animal models .

Pharmacological Applications

1. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of benzodiazepine derivatives in neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation may contribute to its protective role against neuronal damage .

2. Anticancer Activity

Emerging research suggests that certain benzodiazepine derivatives possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. Case studies have indicated that compounds with similar structures can effectively target cancer cell lines .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on a series of benzodiazepine derivatives demonstrated that modifications similar to those found in 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one resulted in significant antidepressant-like behavior in rodent models. The results indicated increased levels of serotonin and norepinephrine following administration .

Case Study 2: Neuroprotective Mechanism

In vitro studies revealed that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and sedative effects. Additionally, the compound may interact with other receptors and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogs

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Withdrawing Groups: The 3-methoxybenzoyl group in the target compound donates electron density via resonance, contrasting with 3-fluorobenzoyl (electron-withdrawing) in its fluorinated analog . This difference may influence interaction with biological targets (e.g., receptor binding affinity).

Steric and Conformational Influences :

- The methyl group at the 3-position in the target compound introduces minimal steric hindrance compared to the benzyl group in the 1-benzyl analog , which may reduce conformational flexibility.

- Hydroxy and acetyl groups (e.g., in ) enable hydrogen bonding and nucleophilic reactions, expanding synthetic utility.

Physicochemical Properties

- However, this is less pronounced than in fluorinated derivatives due to fluorine’s hydrophobicity .

- Crystallographic Behavior : Analogs like 5-acetyl-3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one crystallize in a triclinic system (space group P1), with cell parameters influenced by substituent bulk and hydrogen-bonding capacity . The target compound’s methoxy group may stabilize similar packing arrangements.

Q & A

Basic Research Question

- X-ray crystallography : Single-crystal studies (e.g., R factor < 0.05) provide precise bond lengths and dihedral angles, critical for confirming the seven-membered diazepine ring conformation .

- DFT calculations : Compare experimental NMR data (e.g., ¹³C chemical shifts) with computed values to validate stereoelectronic effects .

- Dynamic NMR : Assess ring puckering or substituent rotation barriers at variable temperatures .

How can structure-activity relationship (SAR) studies be designed to improve pharmacological activity?

Advanced Research Question

- Systematic substituent variation : Modify the 3-methoxybenzoyl group (e.g., replace methoxy with halogens or alkyl groups) to evaluate effects on receptor binding .

- Bioisosteric replacement : Substitute the methyl group at position 3 with trifluoromethyl or cyclopropyl to alter lipophilicity and metabolic stability .

- In vitro assays : Test analogs in seizure models (e.g., pentylenetetrazole-induced convulsions) and measure ED₅₀ values to quantify potency improvements .

What analytical challenges arise in purity assessment, and how are they addressed?

Basic Research Question

- Impurity profiling : Use HPLC with UV detection (λ = 254 nm) and reference standards to identify byproducts from incomplete acylation or oxidation .

- Residual solvent analysis : Gas chromatography (GC) ensures compliance with ICH guidelines for solvents like DCM or THF .

- Chiral purity : Chiral HPLC or SFC is critical if stereocenters are introduced during synthesis .

What mechanistic studies are needed to elucidate off-target effects in vivo?

Advanced Research Question

- Receptor panelling : Screen against 50+ GPCRs, ion channels, and kinases to identify off-target interactions .

- Metabolite identification : Use LC-MS/MS to detect hydroxylated or demethylated metabolites in liver microsomes .

- Behavioral assays : Compare sedative effects (e.g., rotarod performance) with known benzodiazepines to assess specificity .

How can researchers resolve discrepancies in benzodiazepine receptor binding data across studies?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or tissue source (e.g., rat vs. human receptors). Mitigation strategies include:

- Standardized protocols : Adopt WHO-recommended buffer systems (pH 7.4, 25°C) for binding assays .

- Tissue homogenate preparation : Optimize membrane protein concentrations to avoid receptor saturation .

- Data normalization : Express results as % displacement relative to a reference agonist (e.g., diazepam) .

What advanced computational methods support the design of novel benzodiazepine analogs?

Advanced Research Question

- Molecular docking : Use Schrödinger or AutoDock to predict binding poses in GABAₐ receptor pockets (PDB ID: 6HUP) .

- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify critical hydrogen bonds .

- QSAR models : Train machine learning algorithms on datasets of benzodiazepine analogs with known EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.